molecular formula C10H18F2N2O2 B3392853 (3S,4R)-3-氨基-4-(二氟甲基)吡咯烷-1-甲酸叔丁酯 CAS No. 1428776-52-6

(3S,4R)-3-氨基-4-(二氟甲基)吡咯烷-1-甲酸叔丁酯

货号 B3392853
CAS 编号: 1428776-52-6
分子量: 236.26
InChI 键: IHBPOBJSXPGYRH-RNFRBKRXSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound “tert-Butyl (3S,4R)-3-amino-4-(difluoromethyl)pyrrolidine-1-carboxylate” is a pyrrolidine derivative. Pyrrolidine is a five-membered ring with one nitrogen atom. The tert-butyl group is attached to the carboxylate group, and the 3-amino-4-(difluoromethyl) group is attached to the pyrrolidine ring .


Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of a suitable pyrrolidine derivative with a tert-butyl carboxylate. The stereochemistry (3S,4R) would need to be controlled during the synthesis, which could be challenging .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyrrolidine ring, a tert-butyl group, a carboxylate group, and a difluoromethyl group. The 3S,4R notation indicates the stereochemistry of the molecule .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. The amino group and the carboxylate group are likely to be reactive. The difluoromethyl group could also participate in certain reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar carboxylate and amino groups could enhance its solubility in water .

科学研究应用

对映选择性合成

Chung 等人 (2005) 的一项研究详细介绍了一种通过腈阴离子环化策略对 N-叔丁基二取代吡咯烷进行不对称合成的实用方法。该方法以 71% 的总收率从 2-氯-1-(2,4-二氟苯基)-乙酮获得了 (3S,4R)-1-叔丁基-4-(2,4-二氟苯基)吡咯烷-3-羧酸,突出了该化合物在对映选择性合成中的实用性,这对于创建具有特定生物活性的化合物至关重要 (Chung 等人,2005)

流感神经氨酸酶抑制剂

Wang 等人 (2001) 报道该化合物是合成强效流感神经氨酸酶抑制剂的核心结构。他们的研究发现了强效抑制剂,证明了该化合物在药物化学中对开发抗病毒药物的重要性 (Wang 等人,2001)

结构分析和表征

Weber 等人 (1995) 专注于类似的叔丁基取代吡咯烷衍生物的结构分析和表征。他们的工作有助于理解这种化合物的分子结构和潜在反应性,这对于它们在合成和药物设计中的应用至关重要 (Weber 等人,1995)

偶联反应

Wustrow 和 Wise (1991) 描述了在钯催化的与芳基硼酸的偶联反应中使用叔丁基羰基吡咯烷衍生物,展示了该化合物在促进一系列叔丁基-芳基-四氢吡啶羧酸酯合成的多功能性。这项工作说明了该化合物在偶联反应中的效用,偶联反应是有机合成中的基本过程 (Wustrow 和 Wise,1991)

作用机制

Without specific context, it’s difficult to predict the mechanism of action of this compound. If it’s intended to be a drug, its mechanism of action would depend on the biological target it interacts with .

安全和危害

The safety and hazards associated with this compound would depend on its reactivity and biological activity. Proper handling and disposal procedures should be followed when working with this compound .

未来方向

Future research could focus on exploring the potential applications of this compound, such as its use in the synthesis of other compounds or its potential as a pharmaceutical agent .

属性

IUPAC Name

tert-butyl (3S,4R)-3-amino-4-(difluoromethyl)pyrrolidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18F2N2O2/c1-10(2,3)16-9(15)14-4-6(8(11)12)7(13)5-14/h6-8H,4-5,13H2,1-3H3/t6-,7-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHBPOBJSXPGYRH-RNFRBKRXSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C(C1)N)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H]([C@@H](C1)N)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-Butyl (3S,4R)-3-amino-4-(difluoromethyl)pyrrolidine-1-carboxylate
Reactant of Route 2
tert-Butyl (3S,4R)-3-amino-4-(difluoromethyl)pyrrolidine-1-carboxylate
Reactant of Route 3
tert-Butyl (3S,4R)-3-amino-4-(difluoromethyl)pyrrolidine-1-carboxylate
Reactant of Route 4
tert-Butyl (3S,4R)-3-amino-4-(difluoromethyl)pyrrolidine-1-carboxylate
Reactant of Route 5
tert-Butyl (3S,4R)-3-amino-4-(difluoromethyl)pyrrolidine-1-carboxylate
Reactant of Route 6
tert-Butyl (3S,4R)-3-amino-4-(difluoromethyl)pyrrolidine-1-carboxylate

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。